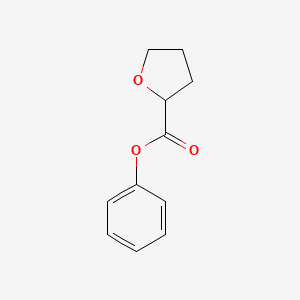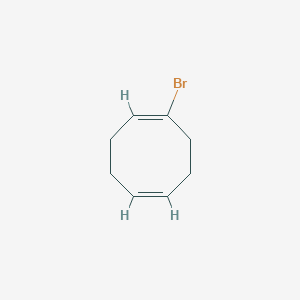
1-Bromo-1,5-cyclooctadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,5-cyclooctadiene is an organobromine compound derived from 1,5-cyclooctadiene It is characterized by the presence of a bromine atom attached to the cyclooctadiene ring, which consists of eight carbon atoms with two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-1,5-cyclooctadiene can be synthesized through the allylic bromination of 1,5-cyclooctadiene. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials like carbon tetrachloride.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-1,5-cyclooctadiene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The double bonds in the cyclooctadiene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Electrophilic Addition: Reagents such as halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted cyclooctadienes depending on the nucleophile used.
Addition Products: Dihalogenated or hydrogenated cyclooctadienes.
Oxidation Products: Cyclooctadiene epoxides or diols.
Reduction Products: Reduced forms of cyclooctadiene with fewer double bonds.
Applications De Recherche Scientifique
1-Bromo-1,5-cyclooctadiene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,5-cyclooctadiene involves its reactivity due to the presence of the bromine atom and the double bonds in the cyclooctadiene ring. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in different chemical processes .
Comparaison Avec Des Composés Similaires
1,5-Cyclooctadiene: The parent compound without the bromine atom.
1,3,5-Cyclooctatriene: A related compound with three double bonds in the ring.
9-Borabicyclo[3.3.1]nonane (9-BBN): A derivative of 1,5-cyclooctadiene used in hydroboration reactions.
Uniqueness: 1-Bromo-1,5-cyclooctadiene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its parent compound, 1,5-cyclooctadiene. This makes it a valuable intermediate in organic synthesis and a useful compound for studying the effects of bromination on cyclooctadiene derivatives .
Propriétés
Formule moléculaire |
C8H11Br |
|---|---|
Poids moléculaire |
187.08 g/mol |
Nom IUPAC |
(1E,5Z)-1-bromocycloocta-1,5-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,7H,3-6H2/b2-1-,8-7+ |
Clé InChI |
JOINPZWCMNJNSJ-CDTWYVJESA-N |
SMILES isomérique |
C/1C/C=C(\CC/C=C1)/Br |
SMILES canonique |
C1CC=C(CCC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


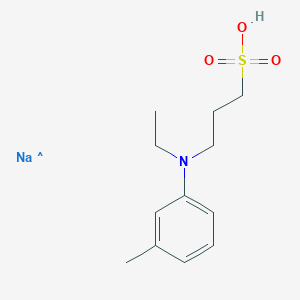
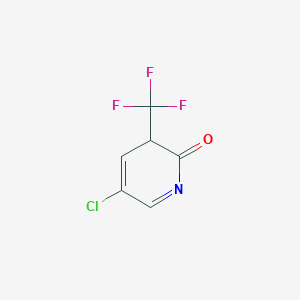
![N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide](/img/structure/B12354650.png)
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)





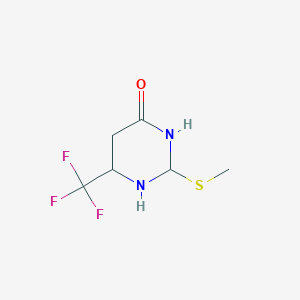
![5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354689.png)
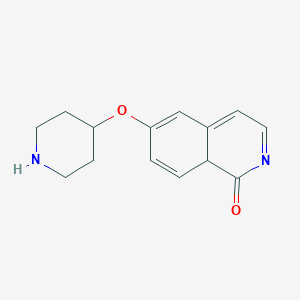
![(3S,4S,5S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12354694.png)
